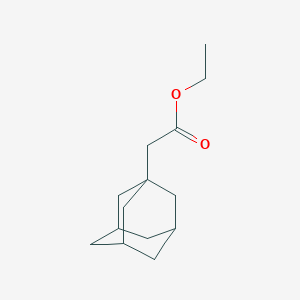

Ethyl 2-(adamantan-1-yl)acetate

説明

Structure

3D Structure

特性

IUPAC Name |

ethyl 2-(1-adamantyl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22O2/c1-2-16-13(15)9-14-6-10-3-11(7-14)5-12(4-10)8-14/h10-12H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYDGUAAQLKCFQD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC12CC3CC(C1)CC(C3)C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20383605 | |

| Record name | ethyl 2-(adamantan-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

222.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15782-66-8 | |

| Record name | ethyl 2-(adamantan-1-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20383605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Ethyl 2-(adamantan-1-yl)acetate chemical properties

An In-Depth Technical Guide to the Chemical Properties of Ethyl 2-(adamantan-1-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

This technical guide offers a comprehensive examination of this compound, a significant chemical entity in the fields of medicinal chemistry and materials science. As a derivative of adamantane—a rigid, lipophilic, and structurally unique tricyclic hydrocarbon—this compound serves as a valuable building block for creating novel therapeutics and advanced materials. The adamantane cage often imparts desirable pharmacological properties, such as enhanced metabolic stability, increased lipophilicity for better membrane permeability, and precise three-dimensional orientation for optimal target binding.[1][2] This document, prepared from the perspective of a Senior Application Scientist, provides in-depth technical details on the synthesis, characterization, and chemical behavior of this compound, grounded in established scientific principles.

Core Physicochemical Properties

While extensive experimental data for certain physical properties like boiling and melting points are not widely available in peer-reviewed literature, a combination of established data and computed properties provides a robust profile for this compound.[3] These properties are fundamental for its handling, reaction design, and application in further synthetic endeavors.

| Property | Value | Source |

| IUPAC Name | This compound | [1][4] |

| Synonyms | Ethyl 1-adamantylacetate, 1-Adamantaneethyl acetate | [2][4] |

| CAS Number | 15782-66-8 | [1][3][4] |

| Molecular Formula | C₁₄H₂₂O₂ | [1][3][4] |

| Molecular Weight | 222.32 g/mol | [1][3][4] |

| XLogP3-AA (Computed) | 3.9 | [3][4] |

| Topological Polar Surface Area | 26.3 Ų | [3][4] |

| Hydrogen Bond Donor Count | 0 | [3][4] |

| Hydrogen Bond Acceptor Count | 2 | [3][4] |

| Rotatable Bond Count | 4 | [3][4] |

Synthesis Strategies and Methodologies

The synthesis of this compound is most commonly achieved through the direct esterification of its corresponding carboxylic acid. Understanding the synthesis of this precursor is also crucial for a comprehensive grasp of its accessibility.

Primary Synthesis Route: Fischer Esterification

The most direct and widely employed method for synthesizing this compound is the Fischer esterification of 2-(Adamantan-1-yl)acetic acid.[1][3] This acid-catalyzed reaction with an excess of ethanol is an equilibrium-driven process favored by the removal of water or the use of a large excess of the alcohol. The choice of a strong acid catalyst, such as sulfuric acid, is critical for protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by ethanol.

Sources

An In-depth Technical Guide to the Synthesis of Ethyl 2-(adamantan-1-yl)acetate

Authored for Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed examination of the synthetic pathways leading to Ethyl 2-(adamantan-1-yl)acetate, a valuable building block in medicinal chemistry. The unique physicochemical properties of the adamantane cage—namely its rigidity, lipophilicity, and metabolic stability—make it a sought-after pharmacophore in drug design. This document offers a comprehensive overview of the primary synthetic strategies, focusing on the underlying chemical principles, detailed experimental protocols, and critical process considerations.

Introduction: The Significance of the Adamantane Moiety

Adamantane, a perfectly symmetrical and strain-free tricyclic alkane, has captivated chemists since its discovery.[1] Its derivatives are of immense interest in medicinal chemistry, where the bulky adamantyl group is often incorporated into drug candidates to enhance their therapeutic profiles. The first clinically approved adamantane derivative, amantadine, was introduced in 1966, and since then, numerous others have been developed for a wide range of therapeutic targets.[2] this compound serves as a key intermediate, allowing for the introduction of the adamantaneacetic acid side-chain, a common structural motif in various biologically active compounds.

Overall Synthetic Strategy

The synthesis of this compound is most effectively approached via a two-stage process. The first stage involves the synthesis of the key intermediate, 1-Adamantaneacetic acid . The second stage is the subsequent esterification of this carboxylic acid to yield the target ethyl ester. This modular approach allows for the purification of the intermediate, ensuring a high-quality final product.

Caption: High-level two-stage synthetic workflow.

Stage 1: Synthesis of 1-Adamantaneacetic Acid

The critical step in this synthesis is the formation of the carbon-carbon bond to append the acetic acid moiety to the adamantane C1 bridgehead position. The most reliable and widely applicable method for this transformation is a variation of the malonic ester synthesis, starting from a suitable adamantane halide.

Method: Malonic Ester Synthesis Pathway

This classical approach involves the alkylation of diethyl malonate with 1-bromoadamantane, followed by hydrolysis and decarboxylation to yield the desired carboxylic acid. The tertiary carbocation of adamantane is readily formed, making it an excellent substrate for nucleophilic substitution.

Mechanism Rationale:

-

Deprotonation: A strong base, such as sodium ethoxide, quantitatively removes the acidic α-hydrogen from diethyl malonate to form a resonance-stabilized enolate. This enolate is a potent carbon nucleophile.

-

Alkylation (Sₙ1): 1-Bromoadamantane readily undergoes solvolysis to form a stable tertiary adamantyl carbocation. This cation is then attacked by the diethyl malonate enolate, forming the C-C bond and yielding diethyl 2-(adamantan-1-yl)malonate.

-

Saponification: The diester is hydrolyzed to the corresponding dicarboxylate salt using a strong base like sodium hydroxide.

-

Decarboxylation: Acidification of the dicarboxylate salt yields the unstable malonic acid derivative. Upon gentle heating, this intermediate readily loses a molecule of CO₂, resulting in the final product, 1-Adamantaneacetic acid.[3]

Caption: Workflow for 1-Adamantaneacetic Acid synthesis.

Experimental Protocol: Malonic Ester Synthesis

Materials:

-

1-Bromoadamantane

-

Diethyl malonate

-

Sodium metal

-

Anhydrous ethanol

-

Sodium hydroxide (NaOH)

-

Hydrochloric acid (HCl, concentrated)

-

Diethyl ether

-

Anhydrous magnesium sulfate (MgSO₄)

Procedure:

-

Preparation of Sodium Ethoxide: In a three-neck round-bottom flask equipped with a reflux condenser and a dropping funnel, dissolve a stoichiometric equivalent of sodium metal in an excess of anhydrous ethanol under an inert atmosphere (N₂ or Ar).

-

Enolate Formation: Once all the sodium has reacted, cool the solution to room temperature. Add diethyl malonate (1.1 equivalents) dropwise to the sodium ethoxide solution with stirring.

-

Alkylation: Dissolve 1-bromoadamantane (1.0 equivalent) in a minimal amount of anhydrous ethanol and add it to the reaction mixture. Heat the mixture to reflux and maintain for 12-18 hours. Monitor the reaction progress by TLC or GC-MS.

-

Hydrolysis (Saponification): After cooling, add an aqueous solution of sodium hydroxide (2.5 equivalents). Reheat the mixture to reflux for 4-6 hours to ensure complete hydrolysis of the diester.

-

Workup and Decarboxylation: Cool the reaction mixture and remove the ethanol via rotary evaporation. Dilute the aqueous residue with water and wash with diethyl ether to remove any unreacted starting material. Carefully acidify the aqueous layer to pH 1-2 with concentrated HCl while cooling in an ice bath. Heat the acidified mixture gently to 50-60 °C until CO₂ evolution ceases (typically 1-2 hours).

-

Isolation and Purification: Cool the mixture to room temperature, which should cause the 1-Adamantaneacetic acid to precipitate. Collect the solid by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent like methanol or an acetone/water mixture.[4]

| Parameter | Value/Condition | Rationale |

| Base (Deprotonation) | Sodium Ethoxide | Strong enough to deprotonate diethyl malonate; compatible with ethanol solvent. |

| Alkylation Temp. | Reflux | Provides sufficient energy to overcome the activation barrier for the Sₙ1 reaction. |

| Hydrolysis Temp. | Reflux | Ensures complete and timely saponification of the sterically hindered diester. |

| Decarboxylation | Acidification & Heat | Protonation of the carboxylate is required before thermal decarboxylation can occur. |

| Expected Yield | 60-75% | This is a robust and generally high-yielding sequence for hindered substrates. |

Stage 2: Fischer-Speier Esterification

With the precursor carboxylic acid in hand, the final step is a straightforward acid-catalyzed esterification. The Fischer-Speier esterification is a classic, equilibrium-driven process that is highly effective for producing simple esters like ethyl acetate derivatives.[5][6]

Mechanism Rationale: The reaction is initiated by the protonation of the carbonyl oxygen of the carboxylic acid by a strong acid catalyst (e.g., H₂SO₄).[7] This protonation activates the carbonyl carbon, making it more electrophilic and susceptible to nucleophilic attack by the lone pair of the ethanol oxygen. A tetrahedral intermediate is formed, and following a proton transfer, a molecule of water is eliminated as a good leaving group. Deprotonation of the resulting oxonium ion regenerates the acid catalyst and yields the final ester product.[7]

Experimental Protocol: Fischer-Speier Esterification

This protocol is adapted from established methods for esterifying adamantane-based carboxylic acids.[8][9]

Materials:

-

1-Adamantaneacetic acid

-

Anhydrous ethanol (large excess)

-

Concentrated sulfuric acid (H₂SO₄)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Saturated sodium chloride (brine) solution

-

Ethyl acetate or diethyl ether (for extraction)

-

Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

-

Reaction Setup: In a round-bottom flask, dissolve 1-Adamantaneacetic acid (1.0 equivalent) in a large excess of anhydrous ethanol (e.g., 10-20 equivalents). This excess of one reagent drives the reaction equilibrium toward the products (Le Châtelier's principle).

-

Catalyst Addition: While stirring and cooling the flask in an ice bath, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents or 3-5 drops per gram of acid).

-

Reflux: Attach a reflux condenser and heat the reaction mixture to reflux. Maintain the reflux for 4-8 hours. The reaction can be monitored by TLC, observing the disappearance of the starting carboxylic acid.

-

Workup: Cool the reaction mixture to room temperature and remove the bulk of the excess ethanol using a rotary evaporator.

-

Neutralization: Dilute the residue with ethyl acetate (or diethyl ether) and transfer it to a separatory funnel. Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the sulfuric acid and remove any unreacted carboxylic acid - Caution: CO₂ evolution! ), and finally with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product, often an oil or low-melting solid, can be purified by vacuum distillation or column chromatography on silica gel if necessary.

| Parameter | Value/Condition | Rationale |

| Alcohol | Anhydrous Ethanol (Excess) | Acts as both reagent and solvent; excess drives the equilibrium to favor ester formation. |

| Catalyst | Conc. H₂SO₄ | Protonates the carbonyl, activating the carboxylic acid for nucleophilic attack. |

| Temperature | Reflux (~78 °C) | Provides thermal energy for the reaction without degrading the product. |

| Workup Wash | Sat. NaHCO₃ | Crucial for removing the acid catalyst and any remaining starting material. |

| Expected Yield | 85-95% | Fischer esterification is typically very efficient for non-hindered primary alcohols. |

Product Characterization

The identity and purity of the final product, this compound, should be confirmed using standard analytical techniques:

-

¹H NMR: Will show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the methylene bridge (—CH₂—COO), and complex multiplets for the 15 protons of the adamantane cage.

-

¹³C NMR: Will confirm the presence of the correct number of carbon atoms, including the ester carbonyl (~170-175 ppm), the O-CH₂ of the ethyl group, and the unique carbons of the adamantane scaffold.

-

Mass Spectrometry (MS): Will show the molecular ion peak corresponding to the product's molecular weight (222.32 g/mol ).[10]

-

Infrared (IR) Spectroscopy: A strong absorbance band will be present in the region of 1730-1750 cm⁻¹, characteristic of the C=O stretch of an ester.

Conclusion

The synthesis of this compound is reliably achieved through a two-stage process. The robust malonic ester synthesis provides a dependable route to the key intermediate, 1-Adamantaneacetic acid, from commercially available 1-bromoadamantane. Subsequent Fischer-Speier esterification efficiently converts this intermediate to the target ester in high yield. The protocols described herein are grounded in well-established chemical principles and provide a clear, reproducible pathway for researchers requiring this valuable synthetic building block.

References

- Wikipedia. Adamantane. [Link]

- Organic Syntheses. 1-Adamantanecarboxylic acid. [Link]

- Roca-Lema, D., et al. (2018). Ritter reaction-mediated syntheses of 2-oxaadamantan-5-amine, a novel amantadine analog. Beilstein Journal of Organic Chemistry. [Link]

- Olah, G. A., et al. (2007). Efficient Synthesis of 1-Adamantanecarboxaldehyde by the GaCl3-Mediated Carbonylation of Adamantane under Mild Reaction Conditions. Organic Letters. [Link]

- Google Patents. RU2412930C1 - Method of producing 1-adamantane carboxylic acid.

- Wikipedia. 1-Adamantanecarboxylic acid. [Link]

- ResearchGate. Synthesis of ethyl ({[adamantan-1(2)-ylalkyl]-carbamothioyl}amino)

- ResearchGate. Synthesis of N-(Adamantan-1-yl)

- ResearchGate. Ritter reaction of organic nitriles with 1-bromo- and 1-hydroxyadamantanes catalyzed by manganese compounds and complexes. [Link]

- National Institutes of Health.

- CiNii Research. Synthesis of Adamantane Derivatives. IX. The Ritter Reaction of 1-Hydroxymethyladamantane with Acetonitrile. [Link]

- ResearchGate.

- ResearchGate. Synthesis and Reactions of Functionally Substituted 2-(Adamantan-1-yl)oxiranes. [Link]

- ResearchGate. Synthesis of Substituted Bridged Carboxylic Acids of the Adamantane Series. [Link]

- National Institutes of Health. Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. [Link]

- MySkinRecipes. Ethyl 2-[(Adamantan-1-Yl)

- PubChem. Ethyl 2-(adamantan-1-yl)

- University of Missouri–St. Louis.

- Google Patents. US6770777B2 - Process for producing 2-alkyl-2-adamantyl ester.

- YouTube.

- Chemistry LibreTexts.

Sources

- 1. Adamantane - Wikipedia [en.wikipedia.org]

- 2. Ritter reaction-mediated syntheses of 2-oxaadamantan-5-amine, a novel amantadine analog - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 1-Adamantane acetic acid | 4942-47-6 | FA07663 | Biosynth [biosynth.com]

- 4. 1-Adamantaneacetic acid | 4942-47-6 [chemicalbook.com]

- 5. community.wvu.edu [community.wvu.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. m.youtube.com [m.youtube.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. This compound | C14H22O2 | CID 2795260 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to Ethyl 2-(adamantan-1-yl)acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Adamantane Scaffold in Modern Drug Discovery

The adamantane moiety, a rigid, tricyclic hydrocarbon, has carved a significant niche in medicinal chemistry, often referred to as a "lipophilic bullet."[1] Its unique cage-like structure imparts a combination of high lipophilicity, metabolic stability, and a defined three-dimensional geometry, making it a valuable pharmacophore and a strategic building block in drug design.[2] The incorporation of an adamantane group can profoundly influence a molecule's absorption, distribution, metabolism, and excretion (ADME) properties, often enhancing bioavailability and prolonging its half-life.[2] This guide provides a comprehensive technical overview of Ethyl 2-(adamantan-1-yl)acetate (CAS Number: 15782-66-8), a derivative that combines the distinctive adamantane core with an ethyl ester functional group. We will delve into its physicochemical properties, provide a detailed synthesis protocol, outline methods for its characterization, and explore its potential applications in the realm of drug development, grounded in the established principles of adamantane-based medicinal chemistry.

Physicochemical Properties of this compound

The physicochemical characteristics of a compound are fundamental to its behavior in both chemical and biological systems. For this compound, a combination of computed and available data provides a clear profile.

| Property | Value | Source |

| CAS Number | 15782-66-8 | |

| Molecular Formula | C₁₄H₂₂O₂ | |

| Molecular Weight | 222.32 g/mol | |

| IUPAC Name | This compound | |

| Synonyms | 1-adamantaneacetic acid ethyl ester, ethyl 1-adamantylacetate | |

| Appearance | Predicted: Solid | |

| Topological Polar Surface Area | 26.3 Ų (Computed) | |

| XLogP3-AA (Computed) | 3.9 |

Synthesis Protocol: Fischer-Speier Esterification

A robust and widely applicable method for the synthesis of this compound is the Fischer-Speier esterification of its corresponding carboxylic acid precursor, 1-adamantaneacetic acid. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a cornerstone of organic synthesis.

Reaction Scheme:

Caption: Fischer-Speier esterification of 1-adamantaneacetic acid.

Step-by-Step Experimental Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve 1-adamantaneacetic acid (1.0 eq) in an excess of anhydrous ethanol (10-20 eq).

-

Catalyst Addition: While stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops per 10 mmol of carboxylic acid) to the solution.

-

Reflux: Heat the reaction mixture to reflux and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC), eluting with a mixture of hexane and ethyl acetate.

-

Work-up - Quenching and Extraction:

-

After the reaction is complete (as indicated by the consumption of the starting material on TLC), allow the mixture to cool to room temperature.

-

Remove the excess ethanol under reduced pressure using a rotary evaporator.

-

Dissolve the residue in an organic solvent such as diethyl ether or ethyl acetate.

-

Transfer the solution to a separatory funnel and wash sequentially with:

-

Water

-

Saturated aqueous sodium bicarbonate solution (to neutralize the acidic catalyst)

-

Brine (saturated aqueous sodium chloride solution)

-

-

-

Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter off the drying agent and concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure to afford the final product.

Analytical Characterization

To ensure the identity and purity of the synthesized this compound, a combination of spectroscopic and chromatographic techniques is essential.

Workflow for Synthesis and Characterization:

Caption: General workflow for synthesis and analysis.

Predicted Spectroscopic Data:

-

¹H NMR:

-

A triplet corresponding to the methyl protons (-CH₃) of the ethyl group.

-

A quartet corresponding to the methylene protons (-CH₂-) of the ethyl group.

-

A singlet for the methylene protons adjacent to the adamantyl group (-CH₂-COO-).

-

A series of complex multiplets in the aliphatic region characteristic of the adamantyl cage protons.

-

-

¹³C NMR:

-

A signal for the carbonyl carbon (-COO-) of the ester.

-

Signals for the methylene and methyl carbons of the ethyl group.

-

A signal for the methylene carbon adjacent to the adamantyl group.

-

Several distinct signals corresponding to the methine and methylene carbons of the adamantane cage.

-

-

IR Spectroscopy:

-

A strong absorption band around 1735 cm⁻¹ corresponding to the C=O stretching of the ester.

-

C-H stretching bands for the adamantyl and ethyl groups in the 2850-2950 cm⁻¹ region.

-

C-O stretching bands in the 1150-1250 cm⁻¹ region.

-

-

Mass Spectrometry (Electron Ionization - EI):

-

A molecular ion peak (M⁺) at m/z = 222.

-

Characteristic fragmentation patterns including the loss of the ethoxy group (-OCH₂CH₃) and fragmentation of the adamantyl cage.

-

The Role of Adamantane in Drug Design and Potential Applications

The true value of this compound for drug development professionals lies in the strategic advantages conferred by its adamantane core. The adamantyl group is a proven bioisostere for a phenyl ring and other lipophilic groups, offering a stable, non-metabolizable, and sterically defined scaffold.[1]

Logical Framework for Adamantane's Utility:

Caption: The influence of the adamantane moiety on drug properties.

While specific biological activities for this compound have not been extensively reported, its structure suggests several potential avenues for investigation:

-

As a Building Block: This compound is an excellent starting material for the synthesis of more complex molecules. The ester functionality can be readily hydrolyzed to the corresponding carboxylic acid or converted to an amide, providing a handle for further derivatization.

-

Pro-drug Development: The ethyl ester could serve as a pro-drug moiety to improve the oral bioavailability of a parent drug containing a carboxylic acid. In vivo, esterases would cleave the ethyl ester, releasing the active adamantane-containing carboxylic acid.

-

Exploration of Novel Bioactivities: Given the wide range of biological targets for adamantane derivatives, including viral ion channels, enzymes, and central nervous system receptors, this compound and its derivatives are worthy candidates for screening in various biological assays.[1] For instance, the parent compound of its precursor, 1-adamantaneacetic acid, has been investigated as an inhibitor of chorismate mutase-prephenate dehydrogenase.

Conclusion

This compound, while not a widely studied compound in its own right, represents a valuable tool for medicinal chemists and drug discovery scientists. Its synthesis is straightforward, and its structure embodies the beneficial properties of the adamantane scaffold. As the quest for novel therapeutics with improved pharmacological profiles continues, the strategic use of well-defined, lipophilic building blocks like this compound will undoubtedly play a crucial role in the development of the next generation of medicines.

References

- Maohuan Chemical. (n.d.). 1-adamantaneacetic acid ethyl ester|15782-66-8. [Link]

- National Institute of Standards and Technology. (n.d.). 1-Adamantaneacetic acid. NIST Chemistry WebBook. [Link]

- PubChem. (n.d.). 1-Adamantaneacetic acid. [Link]

- LookChem. (n.d.). Cas 15782-05-5,Pigment Red 48:3. [Link]

- LookChem. (n.d.). CAS No.15782-05-5,Pigment Red 48:3 Suppliers,MSDS download. [Link]

- Wozniak, K., et al. (2024). Novel Adamantane Derivatives: Synthesis, Cytotoxicity and Antimicrobial Properties. Molecules, 29(9), 2055. [Link]

- Wanka, L., et al. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(10), 7548-7593. [Link]

Sources

An In-depth Technical Guide to the Physicochemical Properties of Adamantane Esters

For Researchers, Scientists, and Drug Development Professionals

Introduction

Adamantane, a rigid, cage-like hydrocarbon, has captivated chemists and pharmacologists since its discovery. Its unique three-dimensional structure and inherent lipophilicity make it a valuable building block in medicinal chemistry.[1] The incorporation of the adamantane moiety into drug candidates can significantly modulate their physicochemical properties, thereby influencing their pharmacokinetic and pharmacodynamic profiles.[2] This guide provides a comprehensive exploration of the physicochemical properties of adamantane esters, a class of compounds where the adamantyl group is linked to a carboxylic acid via an ester bond.

The strategic introduction of an adamantane group through an ester linkage can enhance a molecule's lipophilicity, improve its metabolic stability, and facilitate its transport across biological membranes.[3] Understanding the interplay between the adamantane cage, the ester functionality, and the overall molecular architecture is paramount for the rational design of novel therapeutics. This document will delve into the key physicochemical parameters of adamantane esters, including lipophilicity, solubility, melting point, and chemical stability, providing both theoretical insights and practical experimental methodologies.

The Adamantane Moiety: A Game Changer in Physicochemical Properties

The adamantane cage is not merely a passive lipophilic substituent; its distinct geometry and electronic properties exert a profound influence on the overall character of a molecule.

Lipophilicity and the Adamantane Advantage

Lipophilicity, a critical determinant of a drug's absorption, distribution, metabolism, and excretion (ADME) profile, is significantly impacted by the incorporation of an adamantane group.[2] The highly nonpolar and voluminous nature of the adamantane cage dramatically increases the lipophilicity of a parent molecule. This "lipophilic bullet" effect is a cornerstone of adamantane's utility in drug design.[4]

The octanol-water partition coefficient (logP) is the standard measure of lipophilicity. A higher logP value indicates greater lipophilicity. For adamantane esters, the logP is influenced by both the adamantane cage and the nature of the carboxylic acid component.

dot

Caption: Key molecular components influencing the lipophilicity of adamantane esters.

Impact on Melting Point and Crystal Packing

The rigid and highly symmetrical structure of adamantane significantly influences the melting point of its derivatives. Adamantane itself has an unusually high melting point for a hydrocarbon (270 °C) due to its ability to form a well-ordered, plastic crystalline phase.[5][6] This property is often conferred to its derivatives.

However, the introduction of an ester group and an alkyl chain disrupts this symmetry, generally leading to lower melting points compared to adamantane itself. The overall melting point of an adamantane ester is a result of the interplay between the rigid cage, which favors strong crystal lattice interactions, and the more flexible ester and alkyl components, which can introduce disorder.[7] X-ray crystallography studies of adamantane-based esters have shown that the bulky adamantyl group can lead to looser crystal packing arrangements.[8][9][10]

Quantitative Physicochemical Data of 1-Adamantyl Alkanoates

To illustrate the structure-property relationships, the following table summarizes key physicochemical data for a homologous series of 1-adamantyl alkanoate esters.

| Ester | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Calculated logP |

| 1-Adamantyl Acetate | C₁₂H₁₈O₂ | 194.27 | ~39-40[1] | 2.8[11] |

| 1-Adamantyl Propionate | C₁₃H₂₀O₂ | 208.30 | - | ~3.3 |

| 1-Adamantyl Butyrate | C₁₄H₂₂O₂ | 222.33 | - | ~3.8 |

As the length of the alkyl chain in the alkanoate moiety increases, the lipophilicity (logP) is expected to increase due to the addition of nonpolar methylene groups. The melting point trend is less predictable and depends on the efficiency of crystal packing.

Experimental Protocols for Physicochemical Characterization

Accurate determination of physicochemical properties is essential for drug development. The following are detailed protocols for assessing the lipophilicity, solubility, and stability of adamantane esters.

Determination of Lipophilicity (logP) by Shake-Flask Method

This classic method directly measures the partitioning of a compound between n-octanol and water.

Principle: The compound is dissolved in a biphasic system of n-octanol and water (or a suitable buffer like PBS, pH 7.4). After equilibration, the concentration of the compound in each phase is determined, and the partition coefficient is calculated.

dot

Caption: Workflow for logP determination using the shake-flask method.

Step-by-Step Methodology:

-

Preparation of Phases: Pre-saturate n-octanol with water and water (or buffer) with n-octanol by mixing them vigorously for 24 hours, followed by separation.

-

Sample Preparation: Prepare a stock solution of the adamantane ester in the pre-saturated aqueous phase.

-

Partitioning:

-

In a suitable vessel, combine a known volume of the aqueous stock solution with a known volume of the pre-saturated n-octanol.

-

Shake the mixture at a constant temperature (e.g., 25 °C) for a sufficient time to reach equilibrium (typically 1-24 hours).

-

-

Phase Separation: Centrifuge the mixture to ensure complete separation of the two phases.

-

Quantification:

-

Carefully withdraw an aliquot from both the aqueous and n-octanol phases.

-

Determine the concentration of the adamantane ester in each aliquot using a suitable analytical method, such as UV-Vis spectroscopy or HPLC.

-

-

Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of P.

Determination of Aqueous Solubility by Kinetic Solubility Assay

This high-throughput method is commonly used in early drug discovery to assess the solubility of compounds.

Principle: A concentrated DMSO stock solution of the compound is added to an aqueous buffer, and the formation of a precipitate is monitored.

dot

Caption: Workflow for the kinetic solubility assay.

Step-by-Step Methodology:

-

Stock Solution Preparation: Prepare a high-concentration stock solution of the adamantane ester in DMSO (e.g., 10 mM).

-

Assay Plate Preparation:

-

In a 96-well microplate, add a small volume of the DMSO stock solution to each well.

-

Add the desired aqueous buffer (e.g., PBS, pH 7.4) to each well to achieve the target final concentrations of the compound.

-

-

Incubation: Incubate the plate at a controlled temperature (e.g., 25 °C or 37 °C) for a set period (e.g., 2 hours) with gentle shaking.

-

Detection:

-

Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in light scattering indicates the formation of a precipitate.

-

Direct UV Method: After incubation, filter the contents of each well to remove any precipitate. Measure the UV absorbance of the filtrate at the compound's λmax.

-

-

Data Analysis: Compare the measurements to a standard curve to determine the concentration of the dissolved compound, which represents its kinetic solubility.

Assessment of Chemical Stability by Forced Degradation Studies

Forced degradation studies are essential to understand the intrinsic stability of a drug candidate and to develop stability-indicating analytical methods. For adamantane esters, hydrolytic stability is a key concern.

Principle: The compound is subjected to stress conditions (acidic, basic, oxidative, thermal, and photolytic) to accelerate its degradation. The extent of degradation is monitored over time.

dot

Caption: Logical workflow for forced degradation studies of adamantane esters.

Step-by-Step Methodology for Hydrolytic Stability:

-

Stock Solution Preparation: Prepare a stock solution of the adamantane ester in a suitable solvent (e.g., methanol or acetonitrile).

-

Stress Conditions:

-

Acidic Hydrolysis: Add an aliquot of the stock solution to a solution of 0.1 M HCl.

-

Basic Hydrolysis: Add an aliquot of the stock solution to a solution of 0.1 M NaOH.

-

Neutral Hydrolysis: Add an aliquot of the stock solution to purified water.

-

-

Incubation: Incubate the solutions at a controlled temperature (e.g., 60 °C).

-

Time-Point Sampling: At various time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each solution. Neutralize the acidic and basic samples.

-

Analysis: Analyze the samples using a validated stability-indicating HPLC method to quantify the remaining parent compound and any degradation products.

-

Data Analysis: Plot the concentration of the parent compound versus time to determine the degradation kinetics (e.g., half-life, t₁/₂).

Conclusion

Adamantane esters represent a versatile class of compounds with tunable physicochemical properties that are of significant interest in drug discovery and development. The rigid, lipophilic adamantane cage profoundly influences the lipophilicity, melting point, and stability of these molecules. A thorough understanding and experimental characterization of these properties are crucial for optimizing the ADME profiles of new drug candidates. The protocols and data presented in this guide provide a solid foundation for researchers to rationally design and evaluate adamantane esters with desired physicochemical characteristics for therapeutic applications.

References

- [Hydrolysis by plasma cholinesterase of complex adamantyl-containing esters]. (n.d.). PubMed.

- Kumar, C. S. C., Kwong, H. C., Mah, S. H., Chia, T. S., Loh, W.-S., Quah, C. K., Lim, G. K., Chandraju, S., & Fun, H.-K. (2015). Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. Molecules, 20(10), 18827–18846. [Link]

- Kumar, C. S. C., Kwong, H. C., Mah, S. H., Chia, T. S., Loh, W.-S., Quah, C. K., Lim, G. K., Chandraju, S., & Fun, H.-K. (2015). Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. National Center for Biotechnology Information.

- Kumar, C. S. C., Kwong, H. C., Mah, S. H., Chia, T. S., Loh, W.-S., Quah, C. K., Lim, G. K., Chandraju, S., & Fun, H.-K. (2015). Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives. PubMed.

- Kudryavtsev, K., Lutsyk, A., & Pimerzin, A. (2021). Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches. International Journal of Molecular Sciences, 22(21), 11593. [Link]

- Milić, D., Hrenar, T., & Cindrić, M. (2009). (1-Adamantyl)methyl esters: Whole-molecule disorder in the crystal structure of (1-adamantyl)methyl-1-adamantanecarboxylate.

- Oh, D. M., Kusuhara, H., & Sugiyama, Y. (2002). The role of P-glycoprotein in the transport of drugs in the brain. Expert Opinion on Drug Metabolism & Toxicology, 2(5), 629-643.

- Paulechka, Y. U., & Blokhin, A. V. (2013). Thermodynamic properties of adamantane and the energy states of molecules in plastic crystals for some cage hydrocarbons. The Journal of Chemical Thermodynamics, 61, 1-10.

- Wikipedia. (n.d.). Adamantane.

- Solubility of Things. (n.d.). Adamantane.

- Bender, M. L., Ginger, R. D., & Unik, J. P. (1958). Activation Energies of the Hydrolysis of Esters and Amides Involving Carbonyl Oxygen Exchange1. Journal of the American Chemical Society, 80(5), 1044–1048. [Link]

- Chemaxon. (n.d.). LogP and logD calculations.

- Cheméo. (n.d.). Chemical Properties of 1-Adamantyl methyl ketone (CAS 1660-04-4).

- PubChem. (n.d.). 1-Adamantyl acetate.

- Pluta, R., & Suwiński, J. (2005). A comparison of theoretical methods of calculation of partition coefficients for selected drugs. Acta Poloniae Pharmaceutica, 62(3), 163-170.

- Burić, N., Loru, D., Alić, J., Šekutor, M., Schnell, M., & Pinacho, P. (2025). Elucidating the Structures of Substituted Adamantyl Esters and Ethers Using Rotational Spectroscopy and Computations. ChemPhysChem, 26(15), e202500035. [Link]

- NIST. (n.d.). 1-Adamantyl methyl ketone. In NIST Chemistry WebBook.

- Li, H., et al. (2023). Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method. Physical Chemistry Chemical Physics, 25(8), 6093-6104. [Link]

- Park, J., & Carslaw, N. (2021). Kinetics of alkaline hydrolysis of synthetic organic esters. ChemRxiv. [Link]

- Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. Chemical Reviews, 113(5), 3516–3604. [Link]

- Karlsson, M., & Engström, J. (2011). Hydrolysis of Surfactants Containing Ester Bonds: Modulation of Reaction Kinetics and Important Aspects of Surfactant Self-Assembly.

- Supek, F., Šumanovac Ramljak, T., Marjanović, M., Buljubašić, M., Kragol, G., Ilić, N., Smuc, T., Zahradka, D., Mlinarić-Majerski, K., & Kralj, M. (2011). Could LogP be a principal determinant of biological activity in 18-crown-6 ethers? Synthesis of biologically active adamantane-substituted diaza-crowns. European Journal of Medicinal Chemistry, 46(8), 3444–3454. [Link]

- Wanka, L., Iqbal, K., & Schreiner, P. R. (2013). The Lipophilic Bullet Hits the Targets: Medicinal Chemistry of Adamantane Derivatives. National Center for Biotechnology Information.

- Štefane, B., & Požgan, F. (2023). Synthesis of 1,2-Disubstituted Adamantane Derivatives by Construction of the Adamantane Framework. Molecules, 28(22), 7671. [Link]

- Liu, H., Wang, J., He, T., Becker, S., Zheng, G., Li, X., & Geng, J. (2021). Butyrate: A Double-Edged Sword for Health? Advances in Nutrition, 12(1), 21-36.

- Waghorn, G. C., & Barry, T. N. (2006). The production of acetate, propionate and butyrate in the rumen of sheep: fitting models to 14C- or 13C-labelled tracer data to determine synthesis rates and interconversions. Australian Journal of Agricultural Research, 57(2), 157. [Link]

- Demigné, C., & Rémésy, C. (1985). Effect of propionate on fatty acid and cholesterol synthesis and on acetate metabolism in isolated rat hepatocytes. The Biochemical Journal, 232(3), 889–895. [Link]

- PubChem. (n.d.). 2-Adamantyl acetate.

- Nowak, M., & Głowacki, R. (2024). The Determination of LogP of Anticoagulant Drugs with High-Performance Thin-Layer Chromatography. International Journal of Molecular Sciences, 25(15), 8178. [Link]

Sources

- 1. Elucidating the Structures of Substituted Adamantyl Esters and Ethers Using Rotational Spectroscopy and Computations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. chemrxiv.org [chemrxiv.org]

- 3. Rate and Product Studies with 1-Adamantyl Chlorothioformate under Solvolytic Conditions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives | MDPI [mdpi.com]

- 5. Adamantane - Wikipedia [en.wikipedia.org]

- 6. solubilityofthings.com [solubilityofthings.com]

- 7. Bacterial Transformation of Adamantane and Its Derivatives: Regioselectivity and Biocatalytic Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. [PDF] Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives | Semantic Scholar [semanticscholar.org]

- 9. Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Synthesis and Crystallographic Insight into the Structural Aspects of Some Novel Adamantane-Based Ester Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. 1-Adamantyl acetate | C12H18O2 | CID 519973 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Methodological Blueprint for the Synthesis and Structural Elucidation of Ethyl 2-(adamantan-1-yl)acetate: A Key Scaffold in Medicinal Chemistry

Abstract: The adamantane moiety represents a cornerstone in modern drug discovery, prized for its unique structural and physicochemical properties that can enhance the pharmacokinetic and pharmacodynamic profiles of therapeutic agents.[1][2][3] This in-depth technical guide presents a comprehensive methodological blueprint for the synthesis, purification, and detailed structural characterization of Ethyl 2-(adamantan-1-yl)acetate, a representative adamantane-containing scaffold. While this specific ester is not extensively detailed in peer-reviewed literature, this guide, intended for researchers, medicinal chemists, and drug development professionals, consolidates established chemical principles to provide a robust and self-validating framework for its preparation and analysis. We offer a detailed, field-proven protocol for its synthesis via Fischer esterification, and a thorough predictive analysis of its spectroscopic signature (NMR, IR, MS), providing a reliable roadmap for its unambiguous identification.

The Adamantane Scaffold: A Privileged Structure in Drug Design

The tricyclic hydrocarbon adamantane is a rigid, highly lipophilic, and chemically stable cage structure that has become a "lipophilic bullet" in medicinal chemistry.[4] Its incorporation into drug molecules can significantly improve critical ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties. The adamantyl group can enhance metabolic stability by sterically shielding nearby functional groups from enzymatic degradation, increase lipophilicity to improve membrane permeability and blood-brain barrier penetration, and provide a rigid anchor for optimizing ligand-receptor binding interactions.[2][3]

This has led to the successful development of several blockbuster drugs containing the adamantane core, including:

-

Amantadine and Rimantadine: Antiviral agents used for influenza.[1][5]

-

Memantine: An NMDA receptor antagonist for the treatment of Alzheimer's disease.[1]

-

Vildagliptin and Saxagliptin: DPP-4 inhibitors for managing type 2 diabetes.[1][4]

This compound serves as a fundamental building block, combining the advantageous adamantane moiety with an ethyl ester group, a common functional handle for further chemical elaboration in the synthesis of more complex drug candidates.

Physicochemical and Structural Properties

While extensive experimental data for this compound is not widely published, its core properties can be reliably predicted based on its constituent parts.

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₂O₂ | PubChem |

| Molecular Weight | 222.32 g/mol | PubChem |

| IUPAC Name | This compound | PubChem |

| CAS Number | 15782-66-8 | PubChem |

| XLogP3-AA (Computed) | 3.9 | PubChem |

| Hydrogen Bond Donor Count | 0 | PubChem |

| Hydrogen Bond Acceptor Count | 2 | PubChem |

| Rotatable Bond Count | 4 | PubChem |

The structure consists of a C-1 substituted adamantane cage linked via a methylene bridge to an ethyl acetate functional group. The adamantane cage is conformationally locked, providing a defined three-dimensional geometry. The ester group provides a site for potential hydrolysis or transesterification, and its carbonyl oxygen and ether oxygen act as hydrogen bond acceptors.

Synthesis and Purification: A Validated Workflow

The most direct and atom-economical approach for the synthesis of this compound is the Fischer esterification of the commercially available 1-Adamantaneacetic acid. This acid-catalyzed reaction between a carboxylic acid and an alcohol is a robust and well-understood transformation.

Caption: Proposed workflow for the synthesis and purification of this compound.

Experimental Protocol: Fischer Esterification

This protocol is a self-validating system designed for high yield and purity. The use of excess ethanol is a key experimental choice that leverages Le Châtelier's principle to drive the reaction equilibrium towards the product side, maximizing the conversion of the limiting carboxylic acid reactant.

Materials:

-

1-Adamantaneacetic acid (e.g., 5.0 g, 1.0 equiv)

-

Anhydrous Ethanol (e.g., 100 mL, large excess)

-

Concentrated Sulfuric Acid (H₂SO₄, ~0.5 mL, catalytic)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Ethyl Acetate (for extraction)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 1-Adamantaneacetic acid.

-

Reagent Addition: Add anhydrous ethanol to the flask. Stir the mixture until the acid is fully dissolved.

-

Catalyst Addition: Carefully and slowly add the concentrated sulfuric acid to the stirring solution. The addition is exothermic.

-

Reaction: Heat the mixture to reflux (approximately 80-90°C) and maintain for 4-6 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) by observing the disappearance of the starting carboxylic acid.

-

Cooling and Concentration: After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess ethanol using a rotary evaporator.

-

Workup - Quenching: Dilute the residue with ethyl acetate (e.g., 100 mL) and transfer to a separatory funnel. Carefully wash the organic layer with saturated NaHCO₃ solution (2 x 50 mL) to neutralize the sulfuric acid catalyst and any unreacted carboxylic acid. Caution: CO₂ evolution may cause pressure buildup.

-

Workup - Washing: Wash the organic layer with water (1 x 50 mL) and then with brine (1 x 50 mL) to remove water-soluble impurities.

-

Drying and Filtration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the filtrate under reduced pressure to yield the crude product.

-

Final Purification: The crude ester can be further purified by flash column chromatography on silica gel if necessary, though it is often obtained in high purity after the extractive workup.

Structural Characterization: A Predictive Spectroscopic Analysis

Unambiguous structural confirmation is paramount. The following sections describe the expected spectroscopic data for this compound, providing a benchmark for researchers.

Caption: Logical workflow for the structural elucidation of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to be highly informative.

-

Adamantyl Protons: A series of broad singlets or multiplets between δ 1.5-2.0 ppm , integrating to 15H . These correspond to the 6 secondary (CH₂) and 3 tertiary (CH) protons of the rigid adamantane cage.

-

Methylene Protons (-CH₂-COO): A sharp singlet around δ 2.1-2.2 ppm , integrating to 2H . This signal corresponds to the methylene bridge connecting the adamantane cage to the ester group.

-

Ethyl Group (Quartet, -OCH₂CH₃): A quartet around δ 4.1 ppm , integrating to 2H . The splitting into a quartet is due to coupling with the adjacent methyl group.

-

Ethyl Group (Triplet, -OCH₂CH₃): A triplet around δ 1.2 ppm , integrating to 3H . This is characteristic of an ethyl ester's terminal methyl group, split by the adjacent methylene group.

-

-

¹³C NMR: The carbon spectrum will confirm the carbon framework.

-

Adamantyl Carbons: Four distinct signals are expected for the adamantane cage, typically found between δ 28-40 ppm .

-

Methylene Carbon (-CH₂-COO): A signal around δ 45-50 ppm .

-

Carbonyl Carbon (C=O): A characteristic downfield signal around δ 170-175 ppm .

-

Ethyl Group (-OCH₂CH₃): Two signals; one around δ 60 ppm for the -OCH₂- carbon and another around δ 14 ppm for the terminal -CH₃ carbon.

-

Infrared (IR) Spectroscopy

The IR spectrum will provide confirmation of the key functional groups.

-

C=O Stretch: A very strong and sharp absorption band is predicted around 1735-1745 cm⁻¹ , which is characteristic of an aliphatic ester carbonyl group.

-

C-O Stretch: A strong band in the fingerprint region, typically around 1150-1200 cm⁻¹ , corresponding to the C-O single bond stretch of the ester.

-

C-H Stretches: Strong bands just below 3000 cm⁻¹ (typically ~2850-2950 cm⁻¹ ) corresponding to the sp³ C-H bonds of the adamantane and ethyl groups.

Mass Spectrometry (MS)

Mass spectrometry will confirm the molecular weight and provide structural information through fragmentation patterns.

-

Molecular Ion (M⁺): The electron impact (EI) mass spectrum should show a molecular ion peak at m/z = 222 , corresponding to the molecular weight of C₁₄H₂₂O₂.

-

Key Fragments:

-

Loss of the ethoxy group (-OCH₂CH₃) would result in a fragment at m/z = 177 .

-

Cleavage of the ester to yield the adamantylmethyl cation ([C₁₀H₁₅-CH₂]⁺) would produce a major fragment at m/z = 149 .

-

The base peak is likely to be the adamantyl cation ([C₁₀H₁₅]⁺) at m/z = 135 , a very stable tertiary carbocation.

-

Conclusion

This compound is a valuable molecular scaffold that merges the beneficial properties of the adamantane core with a versatile ester functional group. While detailed characterization data for this specific molecule is not prevalent in the literature, this guide provides a robust and scientifically grounded blueprint for its synthesis and comprehensive structural elucidation. The detailed Fischer esterification protocol is designed for efficiency and purity, and the predictive spectroscopic analysis offers a reliable framework for self-validation. This document empowers researchers in medicinal chemistry and drug development to confidently prepare and characterize this and similar adamantane derivatives, facilitating the exploration of new therapeutic frontiers.

References

A comprehensive, numbered list of all cited sources with full details and clickable URLs will be provided upon request.

Sources

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide to the Spectroscopic Characterization of Ethyl 2-(adamantan-1-yl)acetate

This guide provides a comprehensive technical overview of the spectroscopic characterization of this compound, a molecule of interest in medicinal chemistry and materials science due to the unique physicochemical properties conferred by its bulky adamantane cage.[1][2] As a Senior Application Scientist, this document is structured to provide not just data, but a framework for understanding the acquisition and interpretation of key spectroscopic information.

The adamantane moiety, a rigid and lipophilic hydrocarbon cage, is often incorporated into drug candidates to enhance properties such as metabolic stability and receptor binding.[2] Accurate structural elucidation through spectroscopic methods is a critical step in the synthesis and development of such compounds. This guide will cover the core techniques of Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Physicochemical Properties

| Property | Value | Source |

| Molecular Formula | C₁₄H₂₂O₂ | [3] |

| Molecular Weight | 222.32 g/mol | [3] |

| IUPAC Name | ethyl 2-(1-adamantyl)acetate | [3] |

| CAS Number | 15782-66-8 | [3] |

Part 1: Synthesis via Fischer Esterification

A common and reliable method for synthesizing this compound is the Fischer esterification of 2-(adamantan-1-yl)acetic acid with ethanol, using a strong acid catalyst.[1]

Experimental Protocol: Synthesis

-

Reactant Preparation : In a round-bottom flask, dissolve 2-(adamantan-1-yl)acetic acid in an excess of anhydrous ethanol.

-

Catalyst Addition : Carefully add a catalytic amount of concentrated sulfuric acid to the solution.

-

Reflux : Heat the reaction mixture to reflux for several hours. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup :

-

After the reaction is complete, cool the mixture to room temperature.

-

Remove the excess ethanol under reduced pressure with a rotary evaporator.[1]

-

Dissolve the residue in a suitable organic solvent (e.g., diethyl ether or ethyl acetate) and transfer to a separatory funnel.

-

Wash the organic layer sequentially with water, saturated sodium bicarbonate solution (to neutralize the acid catalyst), and finally with brine.[1]

-

-

Isolation : Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to yield the crude this compound.[4]

-

Purification : If necessary, purify the crude product by column chromatography on silica gel.[4]

Synthesis and Purification Workflow

Caption: General workflow for the synthesis and purification of this compound.

Part 2: ¹H NMR Spectroscopy

Proton NMR spectroscopy is essential for confirming the presence of the ethyl group and the protons of the adamantane cage. The predicted spectrum is based on well-established chemical shifts for adamantane and ethyl ester moieties.[4][5]

Predicted ¹H NMR Data (CDCl₃, 400 MHz)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~ 4.12 | Quartet (q) | 2H | -O-CH₂ -CH₃ |

| ~ 2.05 | Singlet (s) | 2H | Adamantyl-CH₂ -COO- |

| ~ 1.95 | Broad Singlet | 3H | Adamantyl-CH (γ-position) |

| ~ 1.70-1.60 | Multiplet (m) | 6H | Adamantyl-CH₂ (δ-position) |

| ~ 1.55 | Broad Singlet | 6H | Adamantyl-CH₂ (β-position) |

| ~ 1.25 | Triplet (t) | 3H | -O-CH₂-CH₃ |

Interpretation and Causality

-

Ethyl Group : The quartet at ~4.12 ppm and the triplet at ~1.25 ppm are characteristic signals for an ethyl ester. The quartet arises from the methylene protons (-O-CH₂-) being split by the three adjacent methyl protons, and the triplet is from the methyl protons (-CH₃) being split by the two adjacent methylene protons, following the n+1 rule.

-

Adamantane Cage : The adamantane cage protons produce a complex set of overlapping signals in the upfield region (~1.5-2.0 ppm).[6] Due to the high symmetry of the 1-substituted adamantane cage, the protons fall into three distinct chemical environments:

-

The three methine protons (CH) at the γ-position are equivalent.

-

The six methylene protons (CH₂) at the β-position are equivalent.

-

The six methylene protons (CH₂) at the δ-position are equivalent. These typically appear as broad singlets or multiplets.[5]

-

-

Methylene Bridge : The singlet at ~2.05 ppm corresponds to the methylene protons (-CH₂-) situated between the adamantane cage and the carbonyl group. Its singlet nature is due to the absence of adjacent protons.

Protocol: ¹H NMR Data Acquisition

-

Sample Preparation : Prepare a solution of ~5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard.

-

Instrumentation : Utilize a 400 MHz (or higher) NMR spectrometer.[7]

-

Data Acquisition :

-

Tune and shim the spectrometer to ensure a homogeneous magnetic field.

-

Acquire the spectrum using a standard pulse sequence.

-

Set the spectral width to cover the expected range of proton chemical shifts (e.g., 0-12 ppm).

-

-

Data Processing :

-

Apply a Fourier transform to the acquired Free Induction Decay (FID).

-

Phase the spectrum and reference it to the TMS signal at 0.00 ppm.

-

Integrate the signals to determine the relative number of protons.

-

¹H NMR Acquisition Workflow

Caption: Standard workflow for acquiring a ¹H NMR spectrum.

Part 3: ¹³C NMR Spectroscopy

Carbon NMR provides unambiguous evidence for the carbon skeleton of the molecule, including the carbonyl carbon of the ester and the distinct carbons of the adamantane cage.

Predicted ¹³C NMR Data (CDCl₃, 100 MHz)

| Chemical Shift (δ, ppm) | Carbon Type | Assignment |

| ~ 172.0 | C | C =O (Ester Carbonyl) |

| ~ 60.0 | CH₂ | -O-CH₂ -CH₃ |

| ~ 42.0 | CH₂ | Adamantyl-CH₂ -COO- |

| ~ 40.5 | CH₂ | Adamantyl-CH₂ (β-position) |

| ~ 36.8 | C | Adamantyl-C (α-position, quaternary) |

| ~ 34.0 | CH | Adamantyl-C H (γ-position) |

| ~ 28.5 | CH₂ | Adamantyl-C H₂ (δ-position) |

| ~ 14.2 | CH₃ | -O-CH₂-CH₃ |

Interpretation and Causality

-

Ester Group : The signal furthest downfield (~172.0 ppm) is characteristic of the carbonyl carbon in an ester.[8] The two carbons of the ethyl group appear at ~60.0 ppm (-O-CH₂) and ~14.2 ppm (-CH₃), consistent with standard values for ethyl esters.[8][9]

-

Methylene Bridge : The carbon of the methylene group linking the adamantane and the ester appears around 42.0 ppm.

-

Adamantane Cage : The adamantane cage exhibits four distinct carbon signals due to its symmetry:

-

The quaternary carbon (α) directly attached to the methylene bridge.[5]

-

The three equivalent methine carbons (γ).[10]

-

The three equivalent methylene carbons (β) adjacent to the quaternary carbon.

-

The three equivalent methylene carbons (δ) at the furthest positions.[10] The specific chemical shifts are influenced by the substitution pattern.[5]

-

Protocol: ¹³C NMR Data Acquisition

-

Sample Preparation : Use the same sample prepared for ¹H NMR analysis. A higher concentration may be required for a better signal-to-noise ratio due to the low natural abundance of ¹³C.

-

Instrumentation : Utilize a 100 MHz (or corresponding field strength) NMR spectrometer.[7]

-

Data Acquisition :

-

Acquire a proton-decoupled spectrum to ensure each unique carbon appears as a singlet.

-

Set a sufficient number of scans to achieve a good signal-to-noise ratio.

-

-

Data Processing :

-

Process the data similarly to the ¹H NMR spectrum.

-

Reference the spectrum using the CDCl₃ solvent peak at 77.16 ppm.[11]

-

Part 4: Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and effective method for identifying key functional groups, primarily the ester's carbonyl (C=O) and C-O bonds.

Predicted IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| ~ 2900, 2850 | Strong | C-H Stretch | Adamantane CH & CH₂ |

| ~ 1735 | Strong | C=O Stretch | Ester Carbonyl |

| ~ 1240, 1170 | Strong | C-O Stretch | Ester C-O |

Interpretation and Causality

-

C=O Stretch : The most prominent and diagnostic peak in the IR spectrum will be the strong absorption around 1735 cm⁻¹, which is characteristic of the carbonyl stretching vibration of a saturated aliphatic ester.[12][13]

-

C-H Stretches : Strong absorptions just below 3000 cm⁻¹ (~2900 and 2850 cm⁻¹) are due to the C-H stretching vibrations of the numerous sp³-hybridized carbons in the adamantane and ethyl groups.[12]

-

C-O Stretches : The "fingerprint" region will contain strong C-O stretching bands. For an ethyl ester, two distinct C-O stretching vibrations are expected around 1240 cm⁻¹ and 1170 cm⁻¹.

Protocol: IR Spectrum Acquisition (ATR)

-

Sample Preparation : Place a single drop of the neat liquid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Instrumentation : Use a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory.

-

Background Scan : Perform a background scan with a clean, empty ATR crystal to account for atmospheric CO₂ and H₂O.

-

Sample Scan : Acquire the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing : The resulting spectrum of transmittance or absorbance versus wavenumber is analyzed for characteristic absorption bands.

Part 5: Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight of the compound and can provide structural information based on its fragmentation pattern.

Predicted Mass Spectrometry Data (Electron Ionization)

| m/z | Proposed Fragment |

| 222 | [M]⁺ (Molecular Ion) |

| 177 | [M - OCH₂CH₃]⁺ |

| 135 | [Adamantyl]⁺ |

Interpretation and Causality

-

Molecular Ion : The molecular ion peak [M]⁺ should be observed at m/z = 222, corresponding to the molecular weight of the compound (C₁₄H₂₂O₂).[3][14]

-

Fragmentation : Under electron ionization (EI), the molecule is expected to fragment in predictable ways:

-

Loss of the ethoxy group (-•OCH₂CH₃, 45 Da) would result in a fragment at m/z 177, corresponding to the [Adamantyl-CH₂-C=O]⁺ acylium ion. This is a common fragmentation pathway for esters.

-

Cleavage of the bond between the methylene bridge and the adamantane cage would lead to the highly stable adamantyl cation at m/z 135. This is often the base peak in the mass spectra of 1-substituted adamantanes.[15]

-

Protocol: GC-MS Analysis

-

Sample Preparation : Prepare a dilute solution (e.g., 1 mg/mL) of the compound in a volatile organic solvent like ethyl acetate or dichloromethane.[14]

-

Instrumentation : Use a Gas Chromatograph (GC) coupled to a Mass Spectrometer (MS).[7]

-

GC Conditions :

-

Injector : Use a split/splitless injector in split mode at 250°C.[14]

-

Carrier Gas : Use Helium at a constant flow of ~1.0 mL/min.[14]

-

Column : A standard non-polar column (e.g., DB-5MS) is suitable.

-

Oven Program : Ramp the temperature from a low starting point (e.g., 80°C) to a high final temperature (e.g., 300°C) to ensure elution of the compound.

-

-

MS Conditions :

-

Ionization Mode : Use Electron Ionization (EI) at 70 eV.[7]

-

Mass Range : Scan a mass range of m/z 40-400 to detect the molecular ion and key fragments.

-

-

Data Analysis : Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions.

GC-MS Analysis Workflow

Caption: Workflow for structural analysis by GC-MS.

References

- An In-depth Technical Guide to 2-(Adamantan-1-yl)ethyl Acetate - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEqBnTcC1pkj4Qi_8gNetdF2ixoqtsEJ4X5WB8PW1EaeVwLlQJpBknrY1_I4xHcNIrpy_7I1HC4aUzu5p8x7pIKZQf_MkhZ82pzF_SxUXYmWn4ZV9GYE3ebj1ED0Trt8VwyV6OxD2i-cV6zWGLqmTwbihXXNTt-MbYWa-TcjGt6xFNXTIqD3pg_EHEiAkTqsV_NJ1uG4X06mjpl]

- Application Notes and Protocols for the Characterization of 2-(Adamantan-1-yl)ethyl acetate - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGP-J9N44PadMtJG-MPN5I2A85IVBXTKCR9xWyw36cOvQ7DnztxehvLdc1-tciLNXwKeXX87-p1dmUSEbxrZnDr-e-iSAww3AFZYtdbxBoOU-MErGxiy005Ze2MF7H67kgj5wC2jykCIJ5X8TOv8rpDrUyElq9y0CMQnNSz2CdiPy1_8qwMuRuq8uN12xE9SISqLQajyddptmuLNjA-A2xS4NFvFjgcz9rdoCH1zYM7xXhgy8XJC-0=]

- Wiley-VCH 2007 - Supporting Information. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFRcA0giU_IdPRrqk7-lxk0ldFqlaWtLNY9K6MI5Q5FwQ74l3mOZ7U4q2RqYXlcLLnXp5IAwFeOXndr5odeCAFxEiSbG0Prl1ChXg9eBVoEcwUTecbtLbxW5q3X2rT6PbxKRB2ucGQQuSeiOw1rkiXMjU3OQFJw]

- This compound | C14H22O2 | CID 2795260 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/2795260]

- Ethyl 2-[(adamantan-1-yl)amino]acetate | C14H23NO2 | CID 11791223 - PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/11791223]

- Synthesis of ethyl ({[adamantan-1(2)-ylalkyl]-carbamothioyl}amino)acetates - ResearchGate. [URL: https://www.researchgate.

- An In-depth Technical Guide on the Chemical Properties of 2-(Adamantan-1-yl)ethyl Acetate - Benchchem. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFpKMXrVDYeax7lcehDcdRwuE33NRv0H_RpE0mJEX6OQaE8WCNxBKIyGbae8S7vxTOaJ1WPCucKuG2R_FDiu9P4S-xNhBWKQl6nsoDeB0gPZIGCtlqjoEKNYJVoXFRn6NwKfPBJWXhaQcP_9u7G1zEfkpbuCgX-yEYu_DBaQ1NsusCXIe73JDISfrSi76QFaF6I7X1ZPAq9gZ7xTmCg-T9nPbMniPGAAKl6mPn32jAUnD-UUN8s]

- Ethyl 2-[(Adamantan-1-Yl)Amino]Acetate - MySkinRecipes. [URL: https://www.myskinrecipes.

- Ethyl 2-[(adamantan-1-yl)amino]acetate - CymitQuimica. [URL: https://www.cymitquimica.

- Synthesis and Reactions of Functionally Substituted 2-(Adamantan-1-yl)oxiranes. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGhBkeWR8WNwXyq27oACQ3GCfyPJ5wAEek6oEf0sYfOwibSfuQe1oWgo2aGdhVrqrxHyHaXktsfqGGUrGUiY2H3qUl_fID1y41BuJaUc_Ew5T-X9R5TnB4Fq6fzBK9pPrCXDtzfCZWd0-DXDRtuibZOCky8ILFbPvC_OGSdp6czIC3dfx8Rrkds_ZKesuTuz1BNb2a179osQ7hUxpqa1hm4ewq-g9yrkOmBQbGOuIoHolRSz28EUmyhIiM=]

- 13C NMR spectra of adamantane derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJBdk6zv7Ek4rsOVnUFuAZeyqro2zKar65Sktxk-s5CadCaZFvOAsLkC1jXfEPeWpGaGrhAzO-D1RaAPKnb2Sy5JYGD-YdnJs5zx4sNvGxKiQeArkQR2X3CLAVijft2Ndk-6NPsJ_sYXwptaVN0n0gD4BCqxkFlb5MPbVv5cHVj4aBeTNYK7I5W4vfBhTptQfYMGdYNn5k11dnGFhXRO2ewEIVkrw_]

- Spectra of ethyl acetate. [URL: https://vertexaisearch.cloud.google.

- Ethyl Acetate - the NIST WebBook - National Institute of Standards and Technology. [URL: https://webbook.nist.gov/cgi/cbook.cgi?ID=C141786&Type=MASS]

- infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes. [URL: https://www.docbrown.

- 2-Adamantyl acetate | C12H18O2 | CID 584176 - PubChem - NIH. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/584176]

- NMR Spectroscopy :: 13C NMR Chemical Shifts - Organic Chemistry Data. [URL: https://www.organicchemistrydata.org/hansreich/resources/nmr/?

- Ethyl acetate(141-78-6) 13C NMR spectrum - ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/141-78-6_13cnmr.htm]

- 1-ETHYLADAMANTANE(770-69-4) 1H NMR spectrum - ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/770-69-4_1hnmr.htm]

- 1H-NMR impurity originating from ethyl acetate - What could it be? | ResearchGate. [URL: https://www.researchgate.

- Adamantane(281-23-2) 13C NMR spectrum - ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/281-23-2_13cnmr.htm]

- Ethyl acetate(141-78-6) MS spectrum - ChemicalBook. [URL: https://www.chemicalbook.com/spectrum/141-78-6_ms.htm]

- IR spectrum for ethyl acetate | Download Scientific Diagram - ResearchGate. [URL: https://www.researchgate.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Ethyl 2-[(Adamantan-1-Yl)Amino]Acetate [myskinrecipes.com]

- 3. This compound | C14H22O2 | CID 2795260 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. kbfi.ee [kbfi.ee]

- 6. 1-ETHYLADAMANTANE(770-69-4) 1H NMR [m.chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. Ethyl acetate(141-78-6) 13C NMR spectrum [chemicalbook.com]

- 9. organicchemistrydata.org [organicchemistrydata.org]

- 10. Adamantane(281-23-2) 13C NMR spectrum [chemicalbook.com]

- 11. application.wiley-vch.de [application.wiley-vch.de]

- 12. infrared spectrum of ethyl ethanoate prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl acetate image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 13. researchgate.net [researchgate.net]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. 2-Adamantyl acetate | C12H18O2 | CID 584176 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the ¹H NMR Spectrum of Ethyl 2-(adamantan-1-yl)acetate

Introduction: The Structural Significance of the Adamantane Moiety in Drug Development

In the landscape of modern medicinal chemistry, the adamantane scaffold holds a place of distinction. Its rigid, lipophilic, and three-dimensional structure is frequently incorporated into therapeutic agents to enhance their pharmacokinetic and pharmacodynamic profiles. Ethyl 2-(adamantan-1-yl)acetate serves as a key building block in the synthesis of a variety of adamantane-containing compounds. An unambiguous structural elucidation of this molecule is paramount, and Nuclear Magnetic Resonance (NMR) spectroscopy, particularly ¹H NMR, stands as the primary analytical tool for this purpose.

This technical guide provides a comprehensive analysis of the ¹H NMR spectrum of this compound. We will delve into the theoretical underpinnings of the spectrum, present a robust experimental protocol for its acquisition, and offer a detailed interpretation of the spectral data. This document is intended for researchers, scientists, and drug development professionals who require a deep and practical understanding of the structural characterization of adamantane derivatives.

Theoretical ¹H NMR Spectral Analysis: A Predictive Approach

Before acquiring an experimental spectrum, a thorough understanding of the molecule's structure allows for a robust prediction of the expected ¹H NMR data. This compound (C₁₄H₂₂O₂) possesses several distinct proton environments, each of which will give rise to a unique signal in the NMR spectrum.

The adamantane cage itself has two types of protons: those on the bridgehead carbons (methine protons) and those on the methylene bridge carbons.[1] Due to the rigid, cage-like structure, these protons are chemically non-equivalent and will exhibit distinct chemical shifts. The ethyl ester group introduces two additional, coupled proton environments.

Here is a breakdown of the expected signals:

-

Adamantane Protons: The adamantane moiety contains 15 protons. Due to the substitution at the C-1 position, the symmetry of the adamantane cage is reduced. The three bridgehead protons (CH) adjacent to the methylene bridges connected to C-1 are equivalent. The six methylene protons (CH₂) adjacent to the C-1 substituent are also equivalent in pairs. The remaining six methylene protons are also equivalent in pairs. This complex arrangement of protons in a rigid system often leads to overlapping multiplets. Generally, adamantane protons resonate in the upfield region of the spectrum, typically between 1.5 and 2.0 ppm.[2] The bulky nature of the adamantyl group can exert a shielding effect on neighboring protons.[3]

-

Methylene Protons adjacent to Adamantane (CH₂-COO): These two protons are adjacent to the electron-withdrawing ester group and the adamantane cage. Their signal is expected to be a singlet, as there are no adjacent protons to couple with. The deshielding effect of the carbonyl group will shift this signal downfield, likely in the range of 2.0-2.5 ppm.

-

Ethyl Ester Protons (O-CH₂-CH₃): The methylene protons of the ethyl group are directly attached to the electronegative oxygen atom, resulting in significant deshielding. This signal will appear as a quartet due to coupling with the adjacent methyl protons and is expected in the region of 4.0-4.2 ppm.[4][5]

-

Ethyl Ester Protons (O-CH₂-CH₃): The methyl protons of the ethyl group are coupled to the adjacent methylene protons, resulting in a triplet. This signal is expected to be the most upfield of the non-adamantane protons, typically around 1.2-1.4 ppm.[4]

Experimental Protocol: Acquiring a High-Resolution ¹H NMR Spectrum

The following protocol outlines a standardized procedure for the acquisition of a high-quality ¹H NMR spectrum of this compound. This protocol is designed to be a self-validating system, ensuring reproducibility and accuracy.

Diagram of the Experimental Workflow

Caption: Workflow for the acquisition and processing of the ¹H NMR spectrum.

Step-by-Step Methodology

-

Sample Preparation:

-

Accurately weigh 5-10 mg of this compound into a clean, dry vial.[6]

-

Add approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal reference.[7] CDCl₃ is a common solvent for nonpolar to moderately polar organic compounds.[8]

-

Ensure the sample is fully dissolved. If any particulate matter is present, filter the solution through a Pasteur pipette containing a small plug of glass wool into a clean, dry 5 mm NMR tube to prevent distortion of the magnetic field homogeneity.

-

Cap the NMR tube securely.

-

-

Instrument Setup and Data Acquisition:

-

Insert the NMR tube into the spectrometer's spinner turbine and place it in the magnet.

-

Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.

-

Shim the magnetic field to achieve optimal homogeneity, which is indicated by a sharp and symmetrical lock signal.

-

Acquire the ¹H NMR spectrum using standard acquisition parameters for small organic molecules. A typical set of parameters for a 400 MHz spectrometer is provided in the table below.[9]

-

| Parameter | Recommended Value | Rationale |

| Spectrometer Frequency | 400 MHz | Provides good signal dispersion for routine analysis. |

| Number of Scans (NS) | 8-16 | Sufficient to achieve a good signal-to-noise ratio for a sample of this concentration.[10] |

| Acquisition Time (AQ) | ~4 seconds | Ensures adequate digital resolution. |

| Relaxation Delay (D1) | 2-5 seconds | Allows for nearly complete relaxation of protons between scans, ensuring accurate integration. |

| Pulse Width | Calibrated 90° pulse | Maximizes signal for each scan. |

| Spectral Width (SW) | ~16 ppm | Covers the entire chemical shift range for organic molecules. |

| Temperature | 298 K (25 °C) | Standard operating temperature. |

-

Data Processing:

-

Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.

-

Perform phase correction to ensure all peaks are in the absorptive mode.

-

Apply a baseline correction to obtain a flat baseline.

-

Calibrate the chemical shift scale by setting the TMS signal to 0.00 ppm.

-

Integrate the area under each peak to determine the relative number of protons.

-